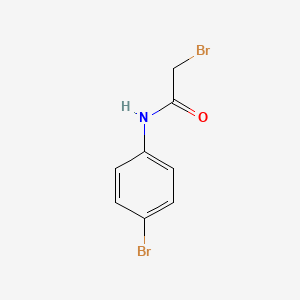

![molecular formula C15H15BrO B1267589 [(2-Bromoethoxy)(phenyl)methyl]benzene CAS No. 6305-20-0](/img/structure/B1267589.png)

[(2-Bromoethoxy)(phenyl)methyl]benzene

概要

説明

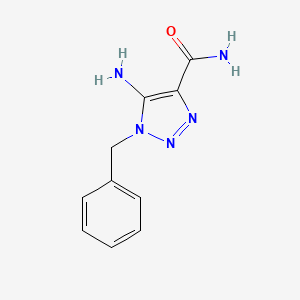

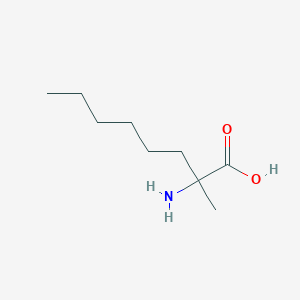

“[(2-Bromoethoxy)(phenyl)methyl]benzene” is a chemical compound with the linear formula C15H15BrO . It has a molecular weight of 291.19 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “[(2-Bromoethoxy)(phenyl)methyl]benzene” is represented by the linear formula C15H15BrO . More detailed structural information, such as 3D conformers, can be found in databases like PubChem .Chemical Reactions Analysis

While specific chemical reactions involving “[(2-Bromoethoxy)(phenyl)methyl]benzene” are not detailed in the resources I have, similar compounds like (2-Bromoethyl)benzene have been used as reactants to synthesize lactone derivatives and α-iminocarboxamides .科学的研究の応用

Proteomics Research

[(2-Bromoethoxy)(phenyl)methyl]benzene is utilized in proteomics research as a specialty chemical . Its properties make it suitable for the synthesis of complex molecules that can be used to study protein interactions and functions.

Organic Synthesis

This compound serves as a building block in organic synthesis. It’s used to create novel compounds with potential applications in creating new materials or chemicals . Its bromoethoxy group is particularly useful for subsequent functionalization.

Pharmaceutical Development

In pharmacology, [(2-Bromoethoxy)(phenyl)methyl]benzene is explored for synthesizing small molecules that could serve as potential drug candidates. Its structure allows for the creation of diverse molecular frameworks crucial in drug design .

Analytical Chemistry

The compound is used in analytical chemistry as a standard or reference material when studying the properties of similar organic compounds. Its well-defined structure and properties make it an ideal candidate for such applications .

Materials Science

[(2-Bromoethoxy)(phenyl)methyl]benzene is investigated for its potential use in materials science, particularly in the development of novel polymers and coatings that require specific organic functionalities .

Environmental Science

While direct applications in environmental science are not extensively documented, compounds like [(2-Bromoethoxy)(phenyl)methyl]benzene can be used in the study of organic pollutant degradation or synthesis of environmentally friendly materials .

Medicinal Chemistry

It’s also a valuable reagent in medicinal chemistry for the synthesis of therapeutic agents. Its versatility in forming carbon-carbon bonds is essential for constructing complex drug molecules .

Synthesis of Muscarinic Antagonists

[(2-Bromoethoxy)(phenyl)methyl]benzene is used in the preparation of muscarinic antagonists, which are compounds that can block muscarinic acetylcholine receptors and have various therapeutic applications .

特性

IUPAC Name |

[2-bromoethoxy(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYARBELXZXURQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285408 | |

| Record name | [(2-bromoethoxy)(phenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Bromoethoxy)(phenyl)methyl]benzene | |

CAS RN |

6305-20-0 | |

| Record name | NSC41692 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2-bromoethoxy)(phenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

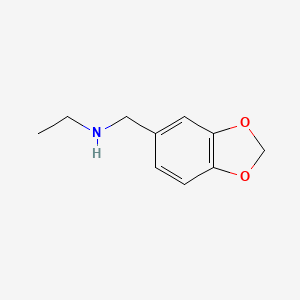

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)

![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)